OSMI-1 is a synthetic small molecule that acts as a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT) []. OGT is an essential mammalian enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins []. OSMI-1 has emerged as a valuable research tool for studying the biological roles of O-GlcNAcylation in various cellular processes and disease models [].
OSMI-1 was identified through structure-based virtual screening of natural products and synthetic compounds. It belongs to a class of compounds that target glycosyltransferases, specifically focusing on inhibiting the transfer of N-acetylglucosamine to serine and threonine residues on proteins. This compound is classified as a selective inhibitor of O-GlcNAc transferase, distinguishing it from other glycosylation inhibitors.
The synthesis of OSMI-1 involves multiple steps that typically include:
The specific synthetic pathway for OSMI-1 has not been extensively detailed in literature but typically involves standard organic synthesis techniques used in medicinal chemistry.
OSMI-1 has a well-defined molecular structure characterized by its ability to fit into the active site of O-GlcNAc transferase. The molecular formula is CHNO, with a molecular weight of approximately 258.27 g/mol. The structural analysis reveals functional groups that facilitate binding to the enzyme's active site, contributing to its inhibitory effects.
Key structural features include:
OSMI-1 primarily functions through competitive inhibition of O-GlcNAc transferase. The mechanism involves:
Studies have shown that OSMI-1 exhibits an IC value ranging from 3.5 μM to 6.2 μM depending on the assay conditions, indicating its potency as an inhibitor compared to other known inhibitors.
The mechanism by which OSMI-1 exerts its effects involves several key processes:
The interplay between these processes highlights the potential therapeutic applications of OSMI-1 in cancer treatment.
OSMI-1 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic contexts.
OSMI-1 is primarily utilized in research focused on understanding the role of O-GlcNAcylation in various biological processes:
O-GlcNAc transferase (OGT) is an essential enzyme that catalyzes the addition of β-N-acetylglucosamine (O-GlcNAc) to serine/threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This unique monosaccharide modification occurs via an O-linked glycosidic bond and serves as a critical nutrient sensor, dynamically responding to cellular glucose, amino acid, fatty acid, and nucleotide flux through the hexosamine biosynthetic pathway (HBP). Structurally, human OGT consists of tetratricopeptide repeat (TPR) domains that mediate protein-protein interactions and a catalytic domain that binds the donor substrate UDP-GlcNAc. The enzyme employs an ordered sequential bi-bi mechanism where UDP-GlcNAc binding precedes peptide substrate engagement, followed by glycosyl transfer and UDP release [10]. Unlike classical glycosylation, O-GlcNAcylation is cyclical and inducible, competing with phosphorylation at identical or adjacent sites on >4,000 target proteins, thereby regulating fundamental processes like transcription, signal transduction, and stress responses [5] [10].
Dysregulated O-GlcNAcylation is a hallmark of multiple chronic diseases. OGT overexpression and elevated global O-GlcNAcylation are consistently observed in cancers—including breast, colorectal, liver, and lung carcinomas—where they drive oncogenic phenotypes by modifying key tumor regulators (e.g., β-catenin, NF-κB, c-MYC). Transcriptomic analyses reveal that OGT mRNA levels correlate positively with tumor stage, metastasis, and poor prognosis; for example, stage IV colon adenocarcinomas (COAD) exhibit 3.5-fold higher OGT expression than adjacent normal tissues [5] [9]. In metabolic disorders like type II diabetes, heightened O-GlcNAcylation induces insulin resistance by inhibiting AKT phosphorylation at Thr308 and promoting IRS1 phosphorylation at inhibitory serine residues [10]. Conversely, reduced OGT activity is linked to neurodegenerative conditions, including Alzheimer’s disease, where impaired tau O-GlcNAcylation promotes pathological hyperphosphorylation [5] [10].
Pharmacological inhibition of OGT represents a promising therapeutic strategy for diseases driven by hyper-O-GlcNAcylation. Genetic OGT knockdown suppresses tumor growth in syngeneic mouse models and Apcmin colorectal cancer (CRC) mice, validating OGT as a druggable target [9]. Inhibitors could also reverse insulin resistance by restoring insulin signaling fidelity. However, developing selective, cell-permeable OGT inhibitors has been challenging due to structural homology with other glycosyltransferases and the polar nature of UDP-GlcNAc mimetics. Prior inhibitors like alloxan (a uracil analog) and Ac4-5S-GlcNAc (a UDP-GlcNAc competitor) suffer from cytotoxicity, off-target effects, or poor membrane permeability, limiting their utility as mechanistic probes or therapeutics [2] [5].
OSMI-1 ([(R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide]) emerged from a high-throughput screen (HTS) of 1,280 quinolinone-6-sulfonamide (Q6S) derivatives. It was optimized from initial HTS hits that displaced a fluorescent UDP-GlcNAc analog bound to OGT [3] [10]. With an IC50 of 2.7 μM against full-length human ncOGT in biochemical assays, OSMI-1 exhibits 20-fold greater potency than earlier inhibitors like ST045849 (IC50 = 53 μM). Crucially, it is cell-permeable and reduces global O-GlcNAcylation in multiple mammalian cell lines (CHO, MCF7, dendritic cells) within 2–24 hours at 10–100 μM concentrations, without qualitatively altering cell-surface N- or O-linked glycans [1] [3] [4]. This specificity distinguishes OSMI-1 from substrate analogs (e.g., UDP-5S-GlcNAc) that broadly inhibit UDP-GlcNAc-dependent enzymes. As the first rationally optimized cell-permeable OGT inhibitor, OSMI-1 enables acute, on-target manipulation of O-GlcNAcylation in living systems, making it an invaluable tool for dissecting OGT’s biological functions [2] [10].
Table 1: Molecular and Biochemical Properties of OSMI-1
Property | Value | Source/Assay |
---|---|---|
CAS Number | 1681056-61-0 | [1] [4] |
Molecular Formula | C28H25N3O6S2 | [1] [8] |
Molecular Weight | 563.64 g/mol | [1] [8] |
Purity | >98% | [1] |
IC50 (ncOGT) | 2.7 μM | UDP-Glo glycosyltransferase assay |
Solubility (DMSO) | ~20 mg/mL | [1] |
Cell Permeability | Yes | Multiple cell-based assays |
Specificity vs. other GTs | High (No effect on ppGalNAc-T2) | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: